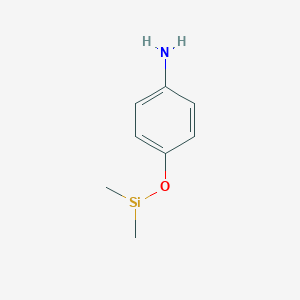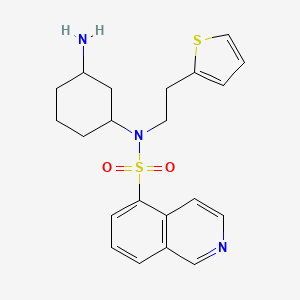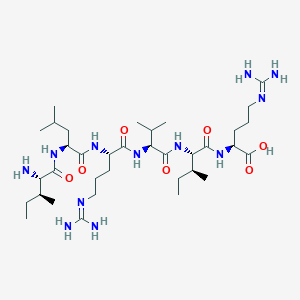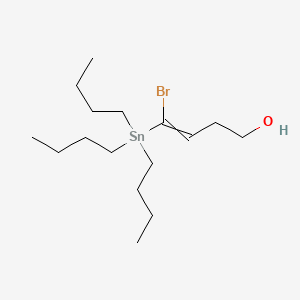![molecular formula C17H23NO3 B12592192 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate CAS No. 583873-03-4](/img/structure/B12592192.png)
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is an organic compound with a complex structure that includes an ethyl group, a formylphenyl group, and a pentyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate typically involves multiple steps. One common method is the reaction of 4-formylphenylamine with ethyl bromide to form ethyl(4-formylphenyl)amine. This intermediate is then reacted with 5-bromopentyl prop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of potassium carbonate.
Major Products
Oxidation: 5-[Ethyl(4-carboxyphenyl)amino]pentyl prop-2-enoate.
Reduction: 5-[Ethyl(4-hydroxyphenyl)amino]pentyl prop-2-enoate.
Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The prop-2-enoate moiety can participate in Michael addition reactions, further modifying biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but differs in the boronic acid moiety.
Ethyl acrylate: Contains the prop-2-enoate group but lacks the formylphenyl and ethylamino groups.
Uniqueness
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
583873-03-4 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
5-(N-ethyl-4-formylanilino)pentyl prop-2-enoate |
InChI |
InChI=1S/C17H23NO3/c1-3-17(20)21-13-7-5-6-12-18(4-2)16-10-8-15(14-19)9-11-16/h3,8-11,14H,1,4-7,12-13H2,2H3 |
InChI-Schlüssel |
YBZSUBHFUJMOTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCCCOC(=O)C=C)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)







![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)


